molecular formula C12H23N B1212230 Dodecanenitrile CAS No. 2437-25-4

Dodecanenitrile

Cat. No. B1212230
CAS RN: 2437-25-4
M. Wt: 181.32 g/mol
InChI Key: VXCUURYYWGCLIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dodecanenitrile and its derivatives often involves nucleophilic addition reactions to nitrilium derivatives, as demonstrated by Laskova et al. (2022), where the activation of the triple bond in nitrilium derivatives yields various compounds including iminols and amidines, showcasing the versatility of dodecanenitrile's precursors in chemical synthesis (Laskova et al., 2022).

Molecular Structure Analysis

The study of dodecanenitrile's molecular structure includes investigations into its conformation and complexation with other molecules. For example, Ozeki et al. (1988) explored the conformation and complexation of a cyclic dodecapeptide in acetonitrile, which, although not directly about dodecanenitrile, provides valuable insights into the interactions and structural dynamics of similar compounds in solution (Ozeki et al., 1988).

Chemical Reactions and Properties

Research into the chemical reactions and properties of dodecanenitrile includes its interaction with various reagents and the formation of complexes. For instance, Šístková et al. (2011) described new methods for the extraction of cesium and strontium into a solvent mixture of dodecanenitrile with n-dodecane, demonstrating dodecanenitrile's utility in analytical and potentially industrial applications related to nuclear reprocessing (Šístková et al., 2011).

Physical Properties Analysis

The physical properties of dodecanenitrile, such as its phase behavior, solubility, and thermal stability, are crucial for its application in various domains. While specific studies on these aspects were not highlighted in the current search, the methodologies and analytical techniques used in the studies mentioned provide a foundation for understanding and investigating these properties in greater detail.

Chemical Properties Analysis

The chemical properties of dodecanenitrile, including its reactivity, stability, and interactions with other chemical entities, are of significant interest. The work by Peymann et al. (1996) on the preparation and structural characterization of derivatives of hydroxoundecahydro-closo-dodecaborate(2-) offers insights into the chemical behavior of compounds structurally related or relevant to dodecanenitrile, shedding light on its potential reactivity and applications (Peymann et al., 1996).

Scientific Research Applications

Liquid-Liquid Extractions

Dodecanenitrile has been utilized in new methods of liquid-liquid extraction, specifically for extracting microamounts of 137Cs and 85Sr. This research demonstrated the effectiveness of using a solvent mixture of dodecanenitrile with n-dodecane in the presence of various crown ethers and chlorinated dicarbollide. Such systems have potential applications in both analytical tasks and possibly in the nuclear reprocessing industry (Šístková et al., 2011).

Steam Reforming

In the field of energy, dodecanenitrile has been used to study steam reforming processes. Research using dodecane, a component in dodecanenitrile, investigated reactions in a palladium membrane reactor for steam reforming of kerosene. The study focused on the influence of pre-reforming on reactor performance, highlighting the importance of dodecanenitrile in advancing our understanding of efficient hydrogen production methods (Miyamoto et al., 2011).

Phase Transition Studies

The study of phase transitions in molecular and plastic crystals, including dodecanenitrile, has been explored through pVT and dielectric constant measurements. These investigations provide insights into the density and phase behavior of such substances under various conditions, enhancing our understanding of material properties and their potential applications in various scientific fields (Würflinger, 1980).

Electropolymerization Research

Dodecanenitrile has found use in electropolymerization research. A study employed an aqueous micellar medium, sodium dodecyl sulfate, at Pt electrodes, to electrosynthesize poly(3,4-ethylenedioxythiophene)(PEDOT) conducting films. This research highlights the potential of dodecanenitrile in facilitating the development of new materials with unique electrical properties (Sakmeche et al., 1996).

Thermal Energy Storage

Dodecanenitrile has been incorporated into research on thermal energy storage applications. For instance, the preparation and characterization of dodecanol/cement as a form-stable composite phase change material for thermal heat storage in buildings have been studied. This work underscores the relevance of dodecanenitrile in developing sustainable building materials for energy efficiency (Memon et al., 2013).

properties

IUPAC Name

dodecanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCUURYYWGCLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022188
Record name n-Undecyl cyanide
Source EPA DSSTox
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Molecular Weight

181.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Dodecanenitrile

CAS RN

2437-25-4
Record name Dodecanenitrile
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Record name Dodecanenitrile
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Record name Dodecanenitrile
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Record name Dodecanenitrile
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Record name n-Undecyl cyanide
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Record name Dodecanenitrile
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Record name DODECANENITRILE
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Synthesis routes and methods

Procedure details

To the chalcone, 187, (17.95 g, 54.7) mmol) in 2-ethoxyethanol (150 mL) at 55° C. was added acetic acid (4 mL) followed by slow addition of potassium cyanide (5.3 g, 81 mmol) in water. The solution was stirred at 105° C. for 0.25 hour. The solution was cooled and treated with water (25 mL). The mixture was filtered to collect the solid. The solid was washed repeatedly with 70% ethanol (50 mL), air dried, and then dried in vacuo to give the nitrile 12.7 g (68%) as a yellow solid. The nitrile was identified by 1H NMR, IR, MS, and microanalysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
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Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
278
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… and the exposure to dodecanenitrile was below the TTC … dodecanenitrile is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated, dodecanenitrile …
M Hajek, J Malek - Collection of Czechoslovak Chemical …, 1977 - cccc.uochb.cas.cz
… When acetonitrile, I-decene and silver(I) oxide or silver(II) oxide were allowed to react at an initial molar ratio of 50 : 1 : 4, dodecanenitrile has been obtained in only 31 to 37% yield …
Number of citations: 6 cccc.uochb.cas.cz
N Šístková, M Kolářová, M Lučaníková… - Separation Science …, 2011 - Taylor & Francis
New methods of extraction of 137 Cs and 85 Sr into solvent mixture of dodecanenitrile with n-dodecane in the presence of various crown ethers and chlorinated dicarbollide are …
Number of citations: 12 www.tandfonline.com
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… dodecanenitrile at doses of 0, 50, 250, or 1000mg/kg/day in 2% methylcellulose via gavage. Dodecanenitrile … females (ECHA REACH Dossier: Dodecanenitrile). A default safety factor of …
S Göbölös, JL Margitfalvi - Catalysis of Organic Reactions, 2005 - taylorfrancis.com
Supported Co, Ni, Ru, Rh, Pd and Pt as well as Raney Ni and Co catalysts were used for the hydrogenation of dodecanenitrile to amines in stirred SS autoclaves both in cyclohexane …
Number of citations: 3 www.taylorfrancis.com
YS Kim, H Lee, HK Song - ACS applied materials & interfaces, 2014 - ACS Publications
… The nonpolarity of dodecanenitrile used in (1, 10) possibly hinder the access of polar electrolyte such as carbonates. Even if dodecanenitrile is soluble in carbonate solvents due to its …
Number of citations: 43 pubs.acs.org
KD Gerova - 2015 - policycommons.net
The OECD QSAR Toolbox for Grouping Chemicals into Categories 23.03.2015 3 Outlook • Background • Objectives • The exercise • Workflow • Save prediction The OECD QSAR …
Number of citations: 0 policycommons.net
R González, F Murrieta-Guevara, A Trejo - Journal of solution chemistry, 1986 - Springer
We present in this work the results of measurements of excess volumes of mixing V E at 30C over the whole composition range for sixteen mixtures of n-hexanenitrile, n-octanenitrile, n-…
Number of citations: 15 link.springer.com
D Koziakov, M Majek… - European Journal of …, 2017 - Wiley Online Library
Trifluoromethyl aryl sulfides (Ar‐SCF 3 ) constitute highly attractive building blocks due to their exceptional lipophilicity and chemical properties. Related protocols of radical aromatic …
C Huang, X Shen, A Gjelstad… - Journal of membrane …, 2018 - Elsevier
… A voltage of 200 V was selected as a compromise for further experiments with dodecanenitrile in this work. Generally, the extraction current was low (<15 µA) with dodecanenitrile, and …
Number of citations: 35 www.sciencedirect.com

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